molecular formula C14H12O4 B2815282 5-(Benzyloxy)-2-hydroxybenzoic acid CAS No. 16094-44-3

5-(Benzyloxy)-2-hydroxybenzoic acid

Cat. No.: B2815282
CAS No.: 16094-44-3
M. Wt: 244.246
InChI Key: PNERJPORNFOLIT-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a benzyloxy group attached to the fifth position of the benzene ring and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with benzyl alcohol in the presence of a suitable catalyst, followed by hydrolysis to yield the desired product. The reaction conditions typically include:

  • Esterification

    • Reactants: 2-hydroxybenzoic acid and benzyl alcohol
    • Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid
    • Solvent: Anhydrous conditions, often using toluene or dichloromethane
    • Temperature: Reflux conditions (around 80-100°C)
    • Duration: Several hours to complete the reaction
  • Hydrolysis

    • Reactants: Benzyl ester of 2-hydroxybenzoic acid
    • Catalyst: Base such as sodium hydroxide or potassium hydroxide
    • Solvent: Aqueous or alcoholic medium
    • Temperature: Elevated temperatures (around 60-80°C)
    • Duration: Until complete hydrolysis is achieved

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: The benzyloxy group can be reduced to yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.

Major Products

    Oxidation: Formation of benzoquinones or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

5-(Benzyloxy)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the benzyloxy group, widely used in pharmaceuticals.

    4-Hydroxybenzoic acid: Similar structure but with the hydroxyl group at the fourth position.

    3,5-Dihydroxybenzoic acid: Contains two hydroxyl groups, used in various chemical applications.

Uniqueness

5-(Benzyloxy)-2-hydroxybenzoic acid is unique due to the presence of both a benzyloxy group and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its analogs.

Biological Activity

5-(Benzyloxy)-2-hydroxybenzoic acid, also known as a benzyloxy derivative of salicylic acid, has garnered attention in the scientific community due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H12O4C_{14}H_{12}O_4 and features both a hydroxyl group and a benzyloxy group attached to a benzene ring. The presence of these functional groups enhances its lipophilicity and membrane permeability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound is known to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.
  • Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.
  • Antimicrobial Properties : Studies indicate that it has antimicrobial effects against certain Gram-positive bacteria, such as Bacillus subtilis, and some fungi like Candida albicans .

Antimicrobial Activity

This compound has been tested for its antimicrobial efficacy. The minimal inhibitory concentrations (MIC) against various pathogens are summarized in Table 1.

PathogenMIC (µg/mL)
Bacillus subtilis50
Escherichia coli>100
Candida albicans75

The compound shows selective activity against Gram-positive bacteria while being less effective against Gram-negative strains .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH assay, revealing a significant reduction in DPPH radical concentration, indicating its potential as a natural antioxidant agent.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests its potential use in treating conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The structure-activity relationship indicates that modifications to the benzyloxy group can enhance or reduce cytotoxicity .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several benzyloxy derivatives, including this compound. The results indicated that while it had moderate activity against certain bacteria and fungi, structural modifications could enhance its efficacy .
  • Case Study on Antioxidant Properties : In vitro assays demonstrated that the compound significantly reduces oxidative stress markers in human cell lines, suggesting its potential for therapeutic use in oxidative stress-related diseases.

Properties

IUPAC Name

2-hydroxy-5-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNERJPORNFOLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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